![molecular formula C13H20N4O4S B13398165 N2-[(4-Methylphenyl)sulfonyl]-L-arginine](/img/structure/B13398165.png)
N2-[(4-Methylphenyl)sulfonyl]-L-arginine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-Methylphenyl)sulfonyl]-L-arginine typically involves the reaction of L-arginine with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction is carried out in an aqueous or organic solvent, such as dichloromethane, at room temperature. The product is then purified through crystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated purification systems .
Analyse Des Réactions Chimiques
Types of Reactions
N2-[(4-Methylphenyl)sulfonyl]-L-arginine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfides, and various substituted derivatives, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
N2-[(4-Methylphenyl)sulfonyl]-L-arginine has a wide range of scientific research applications:
Chemistry: It is used as a substrate in enzymatic assays to study protease activity.
Biology: The compound is employed in the study of protein-protein interactions and signal transduction pathways.
Medicine: Research involving this compound includes its potential use as a therapeutic agent in treating diseases related to protease dysregulation.
Industry: It is used in the development of biochemical assays and diagnostic tools
Mécanisme D'action
N2-[(4-Methylphenyl)sulfonyl]-L-arginine exerts its effects by acting as a competitive inhibitor of proteases. It binds to the active site of the enzyme, preventing the substrate from accessing the catalytic site. This inhibition disrupts the normal proteolytic activity, which can be beneficial in studying enzyme kinetics and developing therapeutic agents .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-4-Tosyl-L-arginine methyl ester: This compound is also a substrate for serine proteases and is used in similar biochemical assays.
N2-[(4-Methylphenyl)sulfonyl]-L-aspartic acid: Another sulfonyl derivative used in protease inhibition studies.
Uniqueness
N2-[(4-Methylphenyl)sulfonyl]-L-arginine is unique due to its specific binding affinity for certain proteases, making it a valuable tool in proteomics research. Its structural features allow for selective inhibition, which is crucial for studying specific enzymatic pathways and developing targeted therapies .
Propriétés
Formule moléculaire |
C13H20N4O4S |
|---|---|
Poids moléculaire |
328.39 g/mol |
Nom IUPAC |
(2R)-5-(diaminomethylideneamino)-2-[(4-methylphenyl)sulfonylamino]pentanoic acid |
InChI |
InChI=1S/C13H20N4O4S/c1-9-4-6-10(7-5-9)22(20,21)17-11(12(18)19)3-2-8-16-13(14)15/h4-7,11,17H,2-3,8H2,1H3,(H,18,19)(H4,14,15,16)/t11-/m1/s1 |
Clé InChI |
KFNRNFXZFIRNEO-LLVKDONJSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)N[C@H](CCCN=C(N)N)C(=O)O |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC(CCCN=C(N)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


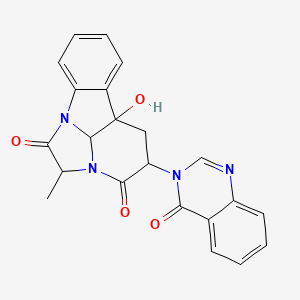
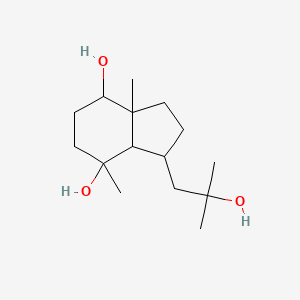
![1'-methyl-3'-oxo-N,N-diphenylspiro[1,3-dioxolane-2,6'-1,3a,5,7,8,8a,9,9a-octahydrobenzo[f][2]benzofuran]-9'-carboxamide](/img/structure/B13398103.png)
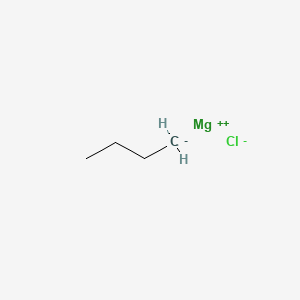
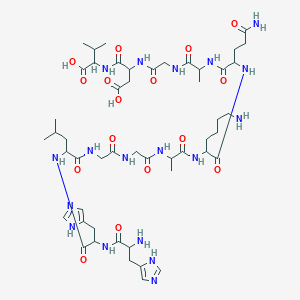
![Schizantherin E; 5,6,7,8-Tetrahydro-1,2,10,11,12-pentamethoxy-6,7-dimethyl-dibenzo[a,c]cyclooctene-3,7,8-triol-8-benzoate Stereoisomer](/img/structure/B13398110.png)

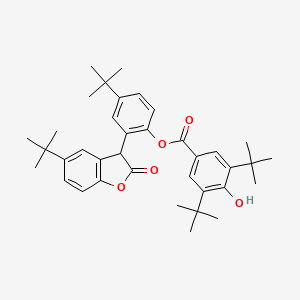
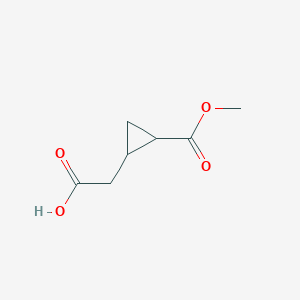
![2-[4-(cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)-N-[4-methyl-3-(trifluoromethyl)phenyl]piperidine-3-carboxamide](/img/structure/B13398132.png)
![6-chloro-2-oxo-N-(8-(((1-(4,4,4-trifluorobutyl)piperidin-4-yl)methyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)indoline-5-carboxamide](/img/structure/B13398142.png)
![(3S)-3-{[(benzyloxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid; N-cyclohexylcyclohexanamine](/img/structure/B13398147.png)
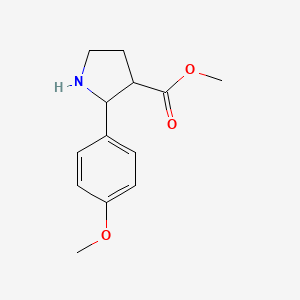
![2-[[2-(1-Amino-2-methyl-1-oxopropan-2-yl)oxyimino-2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-(sulfoamino)butanoic acid](/img/structure/B13398183.png)
